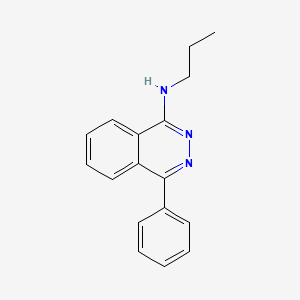

4-Phenyl-n-propylphthalazin-1-amine

Description

Overview of Phthalazine (B143731) Scaffold in Medicinal Chemistry

The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a versatile and privileged structure in the field of medicinal chemistry. researchgate.net Its unique arrangement of two adjacent nitrogen atoms within a bicyclic aromatic framework imparts distinct physicochemical properties that are attractive for drug design. researchgate.net Phthalazine derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as crucial pharmacophores in the development of novel therapeutic agents. pharmainfo.innih.gov

The significance of the phthalazine nucleus lies in its ability to serve as a versatile template for the synthesis of a wide array of derivatives with diverse biological functions. pharmainfo.in Researchers have successfully synthesized and evaluated numerous phthalazine-based compounds, revealing their potential as antitumor, antihypertensive, anti-inflammatory, antimicrobial, and anticonvulsant agents. pharmainfo.inosf.io Commercially available drugs such as hydralazine, used for treating high blood pressure, and azelastine, an antihistamine, feature the phthalazine core, underscoring its therapeutic relevance. pharmainfo.innih.gov The adaptability of the phthalazine ring allows for substitutions at various positions, leading to the generation of novel compounds with tailored pharmacological profiles. pharmainfo.in This structural flexibility makes the phthalazine scaffold a focal point for medicinal chemists aiming to design and discover new drugs for a multitude of diseases. researchgate.netnih.gov

Significance of Amine Functionalities in Bioactive Molecules

Amine functional groups are of paramount importance in the realm of medicinal chemistry and are frequently encountered in a vast number of pharmaceutical agents. auburn.edustereoelectronics.org Their prevalence stems from their unique ability to engage in a variety of intermolecular interactions, which are critical for the binding of a drug molecule to its biological target. ijrpr.com These interactions include hydrogen bonding, where primary and secondary amines can act as both hydrogen bond donors and acceptors, and ionic interactions, as the basic nature of most amines allows for protonation and the formation of a cationic center. auburn.edustereoelectronics.org

Historical Context of 4-Phenylphthalazin-1-amine (B8693395) Research

Research into 4-phenylphthalazin-1-amine and its derivatives has been driven by the quest for new and effective therapeutic agents, particularly in the area of cancer treatment. The core structure combines the biologically significant phthalazine scaffold with a phenyl group at the 4-position and an amine at the 1-position, creating a template for further chemical modification.

A notable area of investigation has been the development of N-substituted-4-phenylphthalazin-1-amine derivatives as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting this receptor, the blood supply to tumors can be disrupted, thereby impeding their proliferation.

In a significant study, a series of novel N-substituted-4-phenylphthalazin-1-amine derivatives were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov The results of this research demonstrated that several of these compounds exhibited potent inhibitory activity against VEGFR-2, with some derivatives showing cytotoxicity comparable to or even exceeding that of the established anticancer drug sorafenib. nih.gov These findings have highlighted the potential of the 4-phenylphthalazin-1-amine scaffold as a promising starting point for the development of new anticancer therapies. nih.gov

Rationale for Investigating 4-Phenyl-n-propylphthalazin-1-amine as a Research Target

The investigation of this compound as a specific research target stems from the promising biological activities observed in related 4-phenylphthalazin-1-amine derivatives. The rationale for focusing on this particular compound is based on the principles of structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence the biological activity of a molecule.

The addition of an n-propyl group to the amine functionality at the 1-position of the 4-phenylphthalazine core introduces a small, lipophilic alkyl chain. This modification can have several predictable and potentially beneficial effects on the molecule's properties:

Lipophilicity and Membrane Permeability: The n-propyl group increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

Binding Pocket Interactions: The alkyl chain can explore and interact with hydrophobic pockets within the binding site of a target protein, such as an enzyme or receptor. This can lead to increased binding affinity and potency.

Pharmacokinetic Profile: Altering the lipophilicity can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a more favorable pharmacokinetic profile.

By systematically modifying the substituent at the amine position, researchers can fine-tune the pharmacological properties of the 4-phenylphthalazin-1-amine scaffold. The selection of the n-propyl group represents a logical step in exploring the SAR of this class of compounds, with the aim of identifying derivatives with improved potency, selectivity, and drug-like properties for potential therapeutic applications.

Properties

CAS No. |

23099-87-8 |

|---|---|

Molecular Formula |

C17H17N3 |

Molecular Weight |

263.34 g/mol |

IUPAC Name |

4-phenyl-N-propylphthalazin-1-amine |

InChI |

InChI=1S/C17H17N3/c1-2-12-18-17-15-11-7-6-10-14(15)16(19-20-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |

InChI Key |

IYVBAXDFYJYFLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Phenyl N Propylphthalazin 1 Amine Derivatives

Design Principles for Phthalazine-Based Ligands

The design of phthalazine-based ligands, particularly those intended as kinase inhibitors, is guided by several key principles aimed at optimizing interactions with the target protein. The phthalazine (B143731) core is a rigid, planar heterocyclic system that can effectively position substituents for interaction with specific binding pockets. nih.gov Its bicyclic structure, featuring a benzene (B151609) ring fused to a pyridazine (B1198779) ring, provides a solid foundation for diverse chemical modifications. nih.gov

A common strategy in designing kinase inhibitors involves creating molecules that can occupy the ATP-binding site. Phthalazine derivatives have been successfully designed to mimic the adenine (B156593) region of ATP. frontiersin.org The design often incorporates a hydrogen bond donor-acceptor pattern that can interact with the hinge region of the kinase. ekb.eg For instance, the nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors.

Systematic Modifications of the 4-Phenyl Moiety

The 4-phenyl group of 4-phenyl-n-propylphthalazin-1-amine is a critical determinant of its biological activity, and its modification has been a key focus of SAR studies.

The introduction of various substituents onto the 4-phenyl ring can significantly impact the compound's interaction with its biological target. Both the electronic properties and the size of the substituent play a role. For example, in a series of N-substituted-4-phenylphthalazin-1-amine derivatives evaluated as VEGFR-2 inhibitors, the nature of the substituent on the phenyl ring was found to be important. While specific data on a wide range of substituents on the 4-phenyl ring for the n-propylamine series is limited, general principles from related phthalazine derivatives can be informative.

In many kinase inhibitors, electron-withdrawing groups on a phenyl ring can enhance activity. For instance, in a related series of phthalazine-based compounds, derivatives with a 4-chloro-3-trifluoromethyl substitution pattern on a terminal phenyl ring, similar to the drug sorafenib, showed enhanced inhibitory activity against VEGFR-2. mdpi.com This suggests that electron-withdrawing substituents can be beneficial. Conversely, the introduction of bulky groups can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance, depending on the specific topology of the binding site.

| Compound | 4-Phenyl Substituent | N-Substituent | VEGFR-2 IC₅₀ (µM) |

| 1a | Unsubstituted | 4-Aminobenzohydrazide | 0.14 |

| 1b | Unsubstituted | 4-(Methylsulfonamido)benzohydrazide | 0.18 |

| 1c | Unsubstituted | 4-Nitrobenzohydrazide | 9.54 |

*Data derived from a study on N-substituted-4-phenylphthalazin-1-amine derivatives as VEGFR-2 inhibitors. The table highlights how different N-substituents, in the context of an unsubstituted 4-phenyl ring, can significantly alter biological activity. mdpi.com

The position of a substituent on the 4-phenyl ring can have a profound effect on the biological activity of the molecule. This is because different positions on the phenyl ring will orient the substituent into different regions of the protein's binding pocket. For many kinase inhibitors, substitution at the para-position of a phenyl ring is often favored as it directs the substituent towards the exterior of the ATP binding site, where there may be more space to accommodate larger groups.

In a review of phthalazine derivatives, it was noted that for anticonvulsant activity, para-methyl derivatives exhibited higher activity than the ortho- or meta-methyl derivatives, suggesting that the para-position is optimal for this particular biological effect. mdpi.com While this is not directly related to kinase inhibition, it underscores the importance of positional isomerism in determining the biological activity of phthalazine derivatives. The optimal substitution pattern is highly dependent on the specific target and the shape of its binding site.

Exploration of the N-Propyl Chain Modifications

The N-propyl chain at the 1-amino position of this compound is another key area for structural modification to modulate biological activity and pharmacokinetic properties.

The length and branching of the alkyl chain at the amine nitrogen can influence the compound's potency and selectivity. While specific data for the this compound series is not extensively detailed in the literature, general SAR principles from other N-alkylamino heterocycles can be applied.

In a study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the length of the alkylamino chain was found to be a critical factor for their biological effects. mdpi.com It was observed that for effective inhibition of photosynthetic electron transport, longer alkyl chains were more favorable. mdpi.com This suggests that a longer chain may better occupy a hydrophobic pocket or provide more favorable van der Waals interactions.

Conversely, in a series of 9-alkylamino-1,2,3,4-tetrahydroacridines, the antileishmanial activity increased with the length of the carbon chain linker, with longer chains of 8-12 carbons leading to highly active derivatives. researchgate.net This highlights that the optimal chain length is target-dependent. Branching of the alkyl chain can also have a significant impact, often reducing potency due to steric hindrance, but in some cases, it can lead to increased selectivity.

| Compound Series | Alkyl Chain Variation | General Observation on Activity |

| Pyrazine-2-carboxamides | Increasing chain length | Increased activity (PET inhibition) mdpi.com |

| Tetrahydroacridines | Increasing chain length (up to 12 carbons) | Increased activity (antileishmanial) researchgate.net |

This table summarizes general trends observed in other N-alkylamino heterocyclic systems, which may be applicable to this compound derivatives.

Cyclization of the N-substituent or the incorporation of a heterocycle is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. This approach can constrain the conformation of the side chain, reducing the entropic penalty upon binding, and can introduce new interaction points with the target protein.

For instance, in a series of pyrimidinylimidazole inhibitors of p38 kinase, the introduction of a cyclic N-1 substituent, such as a cyclohexan-4-ol or a piperidin-4-yl group, led to potent oral activity. nih.gov The cyclic nature of the substituent can provide a better fit within the binding site and the heteroatoms can form additional hydrogen bonds.

In the context of phthalazine derivatives, a study on TGFβ pathway inhibitors showed that replacing saturated amines with aromatic amines in the N-substituent improved potency and selectivity. Furthermore, introducing mono- and di-methyl substitution on a morpholine (B109124) ring at this position further enhanced the desired activity. This indicates that the incorporation of a heterocycle, and its further substitution, is a fruitful avenue for optimizing the biological activity of phthalazine-based compounds.

Alterations to the Phthalazine Core Structure

Modifying the central heterocyclic ring system is a key strategy in lead optimization. These changes can profoundly affect the molecule's electronic properties, steric profile, solubility, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical or topological properties, is a widely used tool in drug design to enhance potency, selectivity, or metabolic stability. researchgate.netcambridgemedchemconsulting.com In the context of the phthalazine ring, bioisosteric replacement can involve substituting the entire bicyclic system or individual atoms within it.

The replacement of the phthalazine ring with other bicyclic heteroaromatic systems such as quinazoline (B50416), quinoxaline, or cinnoline (B1195905) can modulate the position and electronic character of the nitrogen atoms. For instance, quinazoline and phthalazine rings have been explored as versatile scaffolds for developing ligands for various receptors. researchgate.net While both scaffolds can orient substituents in a similar three-dimensional space, the differing arrangement of the nitrogen atoms alters the hydrogen bond acceptor vectors and dipole moment of the core, which can be critical for target recognition. blumberginstitute.org For example, in a series of p38 kinase inhibitors, the evolution from a quinazoline to a phthalazine scaffold was a key step in achieving potent and selective compounds. acs.org

The thoughtful deployment of a bioisostere can probe the effect of steric size, dipole modulation, and electronic properties on a biological response. nih.gov The pyridazine nucleus, a component of the phthalazine system, is known to play an active role in the observed biological activity of many compounds. researchgate.net

Table 1: Potential Bioisosteric Replacements for the Phthalazine Core

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

|---|---|---|---|

| Phthalazine | Quinazoline | Alteration of nitrogen positions (1,3-diazanaphthalene vs 2,3-diazanaphthalene) | Modulates H-bond acceptor sites and dipole moment, potentially altering selectivity and potency. researchgate.netacs.org |

| Phthalazine | Quinoxaline | Alteration of nitrogen positions (1,4-diazanaphthalene vs 2,3-diazanaphthalene) | Changes in electronic distribution and H-bonding capacity. |

| Phthalazine | Pyridopyrimidine | Replacement of the benzene ring with a pyridine (B92270) ring | Introduces an additional H-bond acceptor, potentially improving solubility and target interactions. |

This table presents theoretical bioisosteric replacements based on common strategies in medicinal chemistry. The predicted impact is based on established principles of bioisosterism.

Fusing an additional ring to the phthalazine scaffold creates a more rigid, planar, and sterically defined structure. This strategy has been successfully employed to develop inhibitors for various targets by extending the molecule's shape to access additional binding pockets or enhance π-stacking interactions. researchgate.net Combining different fused heterocyclic structures is an interesting strategy to develop new chemical entities with versatile properties. researchgate.net

A notable example is the development of researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]phthalazines as potent bromodomain inhibitors. acs.org In these compounds, the fusion of a triazole ring to the phthalazine core creates a structure that can effectively interact with the target protein. The triazole ring itself can be further substituted, allowing for fine-tuning of the molecule's properties. acs.org The structure-activity relationship of these fused systems highlighted the importance of substituents on the pendant phenyl group and the utility of a sulfonamide at the 3-position of the triazole. acs.org

Similarly, other heterocyclic systems can be fused to the phthalazine nucleus, leading to diverse biological activities. researchgate.net The fusion of various heterocyclic systems to the phthalazine nucleus has been shown to produce biologically active compounds. researchgate.net

Table 2: Examples of Fused Phthalazine Ring Systems and Their Biological Activities

| Fused Ring System | Example Compound Class | Target/Activity | Reference |

|---|---|---|---|

| researchgate.netacs.orgresearchgate.netTriazolo[4,3-a]phthalazine | Substituted phenyl triazolophthalazines | Bromodomain (BRD4, BRD9, CREBBP) inhibitors | acs.org |

| Pyrazolo[5,1-a]phthalazine | Electronically diverse pyrazoles | Anticancer, anti-inflammatory | researchgate.net |

| researchgate.netacs.orgresearchgate.netTriazolo[3,4-a]phthalazine | Isatin-phthalazine hybrids | Antimicrobial | nih.gov |

Conformational Analysis and its Impact on Ligand-Target Interactions

The rotation around the C4-phenyl bond and the N1-propyl bond gives rise to multiple possible conformers. The energetically preferred conformation can be influenced by steric hindrance between substituents, intramolecular hydrogen bonds, and interactions with the solvent. rsc.orgethz.ch For instance, the conformation of the phthalazine moiety itself can be influenced by lone pair-lone pair repulsion between the adjacent nitrogen atoms. blumberginstitute.org

Molecular modeling and X-ray crystallography studies are often used to understand the bioactive conformation. blumberginstitute.orgethz.ch In studies of VEGFR-2 inhibitors derived from the N-substituted-4-phenylphthalazin-1-amine scaffold, molecular docking simulations predicted that the phthalazine ring is sandwiched between hydrophobic residues in the kinase hinge region. nih.govresearchgate.net The phenyl group at position 4 often extends into a deeper hydrophobic pocket, while the amine substituent projects towards the solvent-exposed region, where it can form hydrogen bonds. nih.gov

The flexibility of the n-propyl chain allows it to adopt various conformations to optimize interactions within the binding site. However, this flexibility can also be entropically unfavorable. Conformational restriction, for example by incorporating the propyl chain into a ring system, is a common strategy to lock the molecule into a more bioactive conformation and improve potency. researchgate.net The energy differences between various staggered and eclipsed conformations can be small, suggesting that the flexible parts of the molecule may be more or less freely rotating at ambient temperatures, allowing the molecule to adapt its shape to the target binding site. ethz.ch

Investigation of Molecular Mechanisms of Action for 4 Phenyl N Propylphthalazin 1 Amine

Cellular and Biochemical Assays for Target Engagement

To determine the biological targets of a novel compound such as 4-Phenyl-n-propylphthalazin-1-amine, a series of cellular and biochemical assays are typically employed. These assays are designed to measure the direct interaction of the compound with specific proteins, such as enzymes and receptors.

Enzyme inhibition assays are fundamental in pharmacological research to ascertain if a compound can modulate the activity of a specific enzyme. These studies are crucial for understanding a compound's mechanism of action and for its potential therapeutic applications.

For a compound like this compound, its potential to inhibit various classes of enzymes, such as kinases and hydrolases, would be investigated. Kinases are a major class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Hydrolases are involved in breaking down chemical bonds by the addition of water and are also important therapeutic targets.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Illustrative Data Table: Kinase Inhibition Profile

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No experimental data for this compound was found.

| Kinase Target | IC50 (nM) | Assay Type |

| Aurora A | >10,000 | Biochemical |

| Aurora B | 8,500 | Biochemical |

| FLT3 | >10,000 | Biochemical |

| VEGFR2 | 9,200 | Cellular |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are essential for identifying the direct molecular targets of a compound and for predicting its potential pharmacological effects.

Given the structural motifs that can be present in phthalazine (B143731) derivatives, investigating the binding of this compound to receptors such as sigma receptors and serotonin (B10506) receptors would be a logical step. Sigma receptors are involved in a variety of cellular functions and are implicated in neurological disorders. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems, and they are the target of a wide variety of pharmaceutical drugs.

The binding affinity is commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

Illustrative Data Table: Receptor Binding Affinity

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No experimental data for this compound was found.

| Receptor Target | Ki (nM) | Radioligand | Tissue Source |

| Sigma-1 | 150 | [+]-Pentazocine | Rat Brain |

| Sigma-2 | 800 | [3H]-DTG | Human Platelets |

| 5-HT1A | >1,000 | [3H]-8-OH-DPAT | Human Cortex |

| 5-HT2A | 650 | [3H]-Ketanserin | Rat Cortex |

Pathway Modulation and Cellular Responses

Once a compound's direct molecular targets are identified, the next step is to understand its effects on cellular signaling pathways and the resulting cellular phenotypes.

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. Investigating how a compound perturbs these pathways provides insight into its mechanism of action at a systems level.

The Raf/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the normal development of hematopoietic stem cells, and mutations leading to constitutive activation of FLT3 signaling are common in acute myeloid leukemia.

Techniques such as Western blotting, ELISA, and phosphoproteomics are used to measure the phosphorylation status and abundance of key proteins within these pathways upon compound treatment.

The ultimate consequence of a compound's interaction with a cell is a change in its phenotype. Analyzing these changes is crucial for understanding the compound's functional effects.

Key cellular phenotypes that are often investigated include cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression. Assays such as the MTT assay for cell viability, BrdU incorporation for proliferation, annexin (B1180172) V/propidium iodide staining for apoptosis, and flow cytometry for cell cycle analysis are standard methods.

Illustrative Data Table: Cellular Effects

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No experimental data for this compound was found.

| Cell Line | Assay | Endpoint | Result (at 10 µM) |

| HeLa | Cell Viability | % Viability | 85% |

| A549 | Apoptosis | % Apoptotic Cells | 15% |

| MCF-7 | Cell Cycle | % G2/M Arrest | 10% |

Characterization of Molecular Interactions

To gain a deeper understanding of how a compound binds to its target, computational and structural biology techniques are employed. These methods can reveal the specific molecular interactions that govern binding affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This can provide insights into the binding mode and identify key amino acid residues involved in the interaction. More advanced techniques like X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound-protein complex, offering a definitive view of the binding interactions.

These studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective analogs.

Ligand-Protein Binding Characterization (e.g., Binding Kinetics)

A thorough characterization of the interaction between a ligand, such as this compound, and its protein target is fundamental to understanding its pharmacological effect. This typically involves a detailed study of the binding kinetics, which includes the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₐ). These parameters provide insights into the affinity and residence time of the compound at its binding site.

Currently, there are no specific binding kinetics studies available in the public domain for this compound. Such investigations would be crucial to determine its potency and duration of action at a molecular level.

Table 1: Hypothetical Binding Kinetics Data for this compound

| Target Protein | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₐ (nM) | Residence Time (s) |

| Not Determined | N/A | N/A | N/A | N/A |

| Not Determined | N/A | N/A | N/A | N/A |

| This table is for illustrative purposes only, as no experimental data for this compound has been found. |

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the protein's activity. Investigating whether this compound acts as an allosteric modulator would involve specialized assays to detect changes in the binding or efficacy of the primary ligand in the presence of the compound.

To date, no studies have been published that specifically investigate the allosteric modulation potential of this compound. Therefore, it is unknown whether this compound can act as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM) on any given target.

Table 2: Hypothetical Allosteric Modulation Properties of this compound

| Target Receptor | Modulation Type | Effect on Orthosteric Ligand Affinity | Effect on Orthosteric Ligand Efficacy |

| Not Determined | N/A | N/A | N/A |

| Not Determined | N/A | N/A | N/A |

| This table is for illustrative purposes only, as no experimental data for this compound has been found. |

Mechanisms of Selectivity and Promiscuity among Phthalazine Derivatives

The phthalazine scaffold is a common feature in many biologically active compounds, and its derivatives have been explored as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The selectivity or promiscuity of these derivatives is largely determined by the nature and position of the substituents on the phthalazine core.

The development of new antitumor agents is increasingly focused on multitarget therapies, which are believed to have high potency and a lower tendency for resistance compared to conventional drugs. nih.gov Phthalazine-based compounds have been synthesized with various bioactive chemical fragments at different positions of the phthalazine nucleus to achieve desired selectivity profiles. nih.gov

For instance, structure-activity relationship (SAR) studies on novel phthalazine derivatives have shown that the hydrophobic and electronic nature of substituents, as well as the type and length of spacers used to connect different moieties, play a crucial role in their anticancer activities. nih.gov By modifying these features, researchers have been able to develop phthalazine derivatives with potent and preferential activity toward specific kinases like VEGFR-2. nih.govnih.gov

Molecular modeling and docking studies have further elucidated the binding modes of these compounds within the active sites of their target kinases. nih.govnih.gov These studies reveal that specific interactions with key amino acid residues in the kinase domain are responsible for the observed inhibitory activity and selectivity. For example, some phthalazine derivatives have been shown to form hydrogen bonds and arene-arene interactions with key residues in the VEGFR2 binding site. nih.gov

Conversely, the conserved nature of the ATP-binding pocket across the kinome can lead to promiscuity, where a single inhibitor binds to multiple kinases. nih.gov This can result in off-target effects. However, careful design of the phthalazine derivatives can exploit subtle differences in the kinase active sites to achieve selectivity. For example, some phthalazine-based inhibitors have been developed that show selectivity for the TGFβ-Smad pathway without inhibiting the TGFβRI enzyme directly, indicating a non-receptor-kinase mechanism. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Free Energy Perturbation and Binding Energy Calculations

Predicting the binding affinity of a ligand to its target is a central goal of computational chemistry. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. mavenrs.comnumberanalytics.com This technique is based on molecular dynamics simulations and involves "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. cresset-group.com

The application of FEP to 4-Phenyl-n-propylphthalazin-1-amine could be used to predict how modifications to its structure, such as altering the length of the alkyl chain or substituting the phenyl ring, would affect its binding affinity to a target protein. numberanalytics.com While computationally intensive, FEP can provide highly accurate predictions, guiding the selection of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the lead optimization phase. drugtargetreview.com

Table 2: Illustrative Binding Free Energy Contributions for this compound

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| ΔG_bind | -10.5 | Overall binding free energy |

| ΔE_vdw | -45.2 | Favorable van der Waals interactions |

| ΔE_elec | -20.8 | Favorable electrostatic interactions |

| ΔG_polar | +60.5 | Unfavorable polar solvation energy |

| ΔG_nonpolar | -5.0 | Favorable non-polar solvation energy |

This is a hypothetical table illustrating the output of an MM/GBSA calculation. Negative values indicate favorable contributions to binding, while positive values are unfavorable.

In Silico ADMET Predictions and Their Relevance to Research Design

A promising drug candidate must possess not only high potency but also favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. Several computational models are available to predict a wide range of ADMET parameters.

For this compound, in silico ADMET profiling would be essential to assess its drug-likeness. bohrium.comnih.govnih.gov This would involve calculating properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. bohrium.comrsc.org Studies on other phthalazine (B143731) derivatives have demonstrated the utility of these predictions in identifying compounds with good pharmacokinetic profiles. bohrium.comnih.govrsc.org The results of such an analysis for this compound would guide its further development and highlight any potential liabilities that need to be addressed through structural modification.

Table 3: Representative In Silico ADMET Predictions for a Phthalazin-1-amine Derivative

| Property | Predicted Value | Acceptable Range | Relevance |

| Molecular Weight | < 500 | < 500 g/mol | Drug-likeness (Lipinski's Rule) |

| logP | 3.5 | -0.4 to +5.6 | Lipophilicity, permeability |

| Aqueous Solubility (logS) | -4.0 | > -6.0 | Absorption |

| Human Intestinal Absorption | High | High | Bioavailability |

| Blood-Brain Barrier Permeability | Medium | Varies by target | CNS penetration |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Drug-drug interactions |

| hERG Inhibition | Low risk | Low risk | Cardiotoxicity |

This table provides an example of typical ADMET properties predicted for a drug-like molecule and is for illustrative purposes. jscimedcentral.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of a molecule. rroij.comnih.gov For this compound, DFT calculations can be used to determine a variety of properties that are relevant to its biological activity. osti.govresearchgate.net

These calculations can provide optimized molecular geometry, atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscpr.res.in The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interactions with a biological target. mdpi.com Quantum chemical calculations have been applied to phthalazine derivatives to understand their electronic properties and reactivity. researchgate.netniscpr.res.inmdpi.com

Table 4: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT)

| Parameter | Calculated Value | Significance |

| E_HOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -1.4 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Total Energy | -950 a.u. | The total electronic energy of the molecule in its ground state. |

This table presents hypothetical data from a DFT calculation to illustrate the types of parameters obtained. niscpr.res.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.